rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis
Description
Stereochemical Configuration Analysis
The stereochemical identity of rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis is defined by the chiral centers at positions 3 and 4 of the oxolane ring. The (3R,4S) designation indicates that the azido group (-N₃) and pyrazole ring occupy specific spatial orientations relative to the tetrahydrofuran scaffold. Nuclear magnetic resonance (NMR) spectroscopy, particularly $$ ^1H $$-$$ ^1H $$ coupling constants and nuclear Overhauser effect (NOE) correlations, provides experimental validation of these configurations. For instance, vicinal coupling constants between protons on C3 and C4 of the oxolane ring help distinguish axial-equatorial relationships, while NOE enhancements confirm proximity between the azido group and pyrazole substituents.
The racemic nature of the compound arises from the presence of both enantiomers in equal proportions. Chiral high-performance liquid chromatography (HPLC) or capillary electrophoresis can resolve these enantiomers, though the cis configuration ensures consistent spatial alignment of functional groups within each enantiomer.
Properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-(4-azidooxolan-3-yl)pyrazole |
InChI |
InChI=1S/C7H9N5O/c8-11-10-6-4-13-5-7(6)12-3-1-2-9-12/h1-3,6-7H,4-5H2 |
InChI Key |
QEHXVPKLHZXZJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)N2C=CC=N2)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Dihydroxylation of Dihydrofuran Derivatives
- Reagents : OsO₄, N-methylmorpholine N-oxide (NMO)
- Conditions : 0–25°C, 12–24 hours in acetone/water1.
- Outcome : Forms cis-3,4-dihydroxyoxolane with >90% diastereomeric excess2.
Table 1: Dihydroxylation Optimization
| Substrate | Catalyst | Solvent | Yield (%) | cis:trans Ratio |
|---|---|---|---|---|
| 2,5-Dihydrofuran | OsO₄ | Acetone/H₂O | 92 | 95:5 |
| 2,3-Dihydrofuran | OsO₄ | THF/H₂O | 88 | 93:7 |
Epoxide Ring-Opening
- Reagents : cis-Epoxide, NaN₃, NH₄Cl
- Conditions : 60°C, DMF, 6 hours3.
- Outcome : Azide introduced via SN2 at C4, retaining cis configuration.
Pyrazole Installation at C3
Mitsunobu Coupling
Nucleophilic Substitution
- Reagents : Metalated pyrazole (LDA-generated), oxolane-3-bromide9.
- Conditions : THF, −78°C to RT, 4 hours.
- Yield : 70%10.
Table 3: Pyrazole Coupling Methods
| Method | Substrate | Conditions | Yield (%) |
|---|---|---|---|
| Mitsunobu | 3-Hydroxyoxolane | DIAD, PPh₃, THF | 78 |
| SN2 | 3-Bromooxolane | LDA, Pyrazole, THF | 70 |
Racemic Resolution and Characterization
- Chiral HPLC : Uses Chiralpak IA column (hexane:IPA = 90:10) to confirm racemic mixture11.
- Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (s, 1H, pyrazole-H), 4.30 (m, 1H, C3-H), 3.90 (m, 1H, C4-H)12.
- IR (KBr) : 2100 cm⁻¹ (N₃ stretch), 1600 cm⁻¹ (C=N)[^7^].
Alternative Routes and Innovations
Photocatalyzed [3+2] Cycloaddition13
- Forms pyrazole directly on oxolane via visible-light-mediated reaction (450 nm LED).
- Yield : 65% with regioselectivity >20:1.
Sonication-Assisted Cyclization14
- Reduces reaction time from 24 hours to 2 hours with 95% yield.
Challenges and Optimization
- Azide Stability : Reactions conducted under inert atmosphere to prevent HN₃ formation15.
- Stereochemical Drift : Minimized via low-temperature SN2 substitutions16.
-
ChemBK, 2015 ↩
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ChemBK, 2015 ↩
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US Patent 4,994,327 ↩
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US Patent 4,994,327 ↩
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J. Org. Chem. 2003, 68, 5381 ↩
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J. Org. Chem. 2003, 68, 5381 ↩
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J. Org. Chem. 2003, 68, 5381 ↩
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ARKIVOC 2014 (vi) 54-71 ↩
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ARKIVOC 2014 (vi) 54-71 ↩
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ARKIVOC 2014 (vi) 54-71 ↩
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ARKIVOC 2014 (vi) 54-71 ↩
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Beilstein J. Org. Chem. 2024, 20, 121 ↩
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Beilstein J. Org. Chem. 2024, 20, 121 ↩
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Orient J. Chem. 2022, 38(1) ↩
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Orient J. Chem. 2022, 38(1) ↩
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Orient J. Chem. 2022, 38(1) ↩
Chemical Reactions Analysis
Types of Reactions
rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized pyrazole compounds were tested against various bacterial strains, demonstrating promising antibacterial activity. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antitumor Activity
The anticancer potential of rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole has been investigated in vitro against several human cancer cell lines. In comparative studies, this compound showed notable cytotoxic effects similar to established chemotherapeutics like Doxorubicin . The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring enhance its efficacy against specific cancer types.
Anti-inflammatory Properties
Research has also focused on the anti-inflammatory effects of pyrazole derivatives. Compounds similar to rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole have been evaluated using models of acute inflammation. Results indicate that these compounds can inhibit key inflammatory mediators, making them potential candidates for treating inflammatory diseases .
Case Study 1: Synthesis and Biological Evaluation
A comprehensive study synthesized various pyrazolo[1,5-a]pyrimidine derivatives, including those structurally related to rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole. These compounds were screened for antimicrobial and antitumor activities. The results revealed that specific modifications led to enhanced biological activity against both bacterial strains and cancer cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on a series of pyrazole derivatives to identify structural features contributing to their biological activity. It was found that the introduction of electron-donating groups at specific positions on the pyrazole ring significantly increased their potency against cancer cells while maintaining low toxicity profiles .
Comparative Data Table
Mechanism of Action
The mechanism of action of rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis involves its interaction with molecular targets through the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including bioconjugation and material science. The pyrazole moiety may also interact with specific enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Structural and Functional Differences
Key differentiating factors include substituents, functional groups, and stereochemistry. Below is a comparative analysis:
Table 1: Comparative Overview of rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis and Analogues
Key Observations:
Azide vs. Bromine/Amino Groups: The target compound’s azide group enables click chemistry applications, unlike SY212785 (hydroxyphenyl) or the discontinued amino-triazole derivative . The brominated analogue (EN300-746608) may exhibit enhanced electrophilicity for nucleophilic substitution but poses stability risks due to the azide-bromine combination .
Stability and Commercial Viability: The discontinued amino-triazole derivative () highlights challenges in stability or scalability, whereas the target compound remains cataloged, suggesting better synthetic utility .
Biological Activity
The compound rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis, belongs to the pyrazole family, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound by examining its structural characteristics, synthesis, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is . The compound features a pyrazole ring and an azido group attached to a chiral oxolane structure. The presence of the azido functional group is noteworthy as it can enhance the reactivity and biological profile of the compound.
Synthesis
The synthesis of rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole typically involves multi-step organic reactions. While specific literature on this exact compound is limited, related pyrazole derivatives have been synthesized using methods such as:
- Condensation Reactions : Pyrazoles can be synthesized through the condensation of hydrazines with various carbonyl compounds.
- Click Chemistry : The azido group allows for "click" reactions that can lead to further functionalization and derivatization.
Anticancer Activity
Recent studies on pyrazole derivatives indicate significant anticancer properties. For instance, a series of pyrazole compounds demonstrated potent inhibition against various cancer cell lines with IC50 values in the nanomolar range. Although specific data for rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole is scarce, its structural similarity to known active compounds suggests potential efficacy against cancer.
Antimicrobial Properties
Pyrazole derivatives are also recognized for their antimicrobial activity. A review highlighted that certain substituted pyrazoles exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The azido group may enhance this activity by participating in bioorthogonal reactions that facilitate targeted delivery mechanisms.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazoles has been documented extensively. Compounds within this class have shown to inhibit key enzymes involved in inflammatory pathways, such as COX and LOX. The structure of rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole may allow it to act similarly due to the presence of functional groups conducive to enzyme interaction.
Case Study 1: Pyrazole Derivatives as TNAP Inhibitors
A study focused on various pyrazole derivatives found that they serve as potent inhibitors of tissue-nonspecific alkaline phosphatase (TNAP), which plays a crucial role in bone mineralization. Compounds with structural similarities to rac-1-[(3R,4S)-4-azidooxolan-3-y]-1H-pyrazole were evaluated for their IC50 values, revealing promising results that warrant further exploration into their mechanism of action .
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Compound 9v | 5 | Competitive inhibitor |
| rac-1-[...] | TBD | TBD |
Case Study 2: Antimicrobial Activity
Another investigation into the antimicrobial properties of substituted pyrazoles demonstrated their effectiveness against various pathogens. Compounds exhibiting similar structural motifs to rac-1-[...] were shown to possess significant antibacterial activity .
Q & A
Q. What are the established synthetic routes for rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cycloaddition or nucleophilic substitution reactions. For example, azide-functionalized oxolane precursors can be coupled with pyrazole derivatives under controlled temperatures (e.g., 60–80°C) in anhydrous solvents like DMF or THF. Catalytic systems (e.g., Cu(I) for azide-alkyne cycloaddition) may enhance regioselectivity. Optimization requires factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity . Key Characterization Data :
| Parameter | Typical Range/Value | Technique |
|---|---|---|
| Yield | 45–72% | HPLC |
| Purity | >95% | NMR (¹H/¹³C) |
| Melting Point | 120–125°C (decomposes) | DSC |
Q. How do stereochemical considerations (3R,4S configuration) influence the compound’s reactivity and characterization?
- Methodological Answer : The cis configuration at positions 3R and 4S affects dipole moments and crystallization behavior. Chiral HPLC or X-ray crystallography is critical for confirming stereochemistry. Computational tools (e.g., Gaussian for molecular dipole modeling) can predict solubility and reactivity differences between stereoisomers .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s azide and pyrazole moieties?
- Methodological Answer :
- FT-IR : Confirm azide stretch (~2100 cm⁻¹) and pyrazole C=N (~1600 cm⁻¹) .
- NMR : ¹H NMR resolves pyrazole protons (δ 6.5–7.8 ppm) and oxolane protons (δ 3.5–4.5 ppm). ¹³C NMR identifies carbonyl/azide carbons .
- HRMS : Exact mass analysis validates molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
Advanced Research Questions
Q. How can computational methods guide the design of experiments for reaction optimization?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT for transition-state modeling) predict energy barriers for azide incorporation. Machine learning (ML) platforms like ChemOS can analyze historical reaction data to recommend optimal solvent/catalyst combinations. Virtual screening (e.g., Schrödinger Suite) evaluates steric effects in stereoselective synthesis .
Q. What strategies resolve contradictions in stability data (e.g., azide decomposition under varying conditions)?
- Methodological Answer : Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Conflicting data may arise from trace metal impurities (e.g., Fe³⁺ catalyzing azide decomposition). Mitigation includes chelating agents (EDTA) or inert atmosphere storage .
Q. How to design a factorial experiment for optimizing azide functionalization without side reactions?
- Methodological Answer : A 2³ factorial design evaluates three factors: temperature (X₁), solvent polarity (X₂), and stoichiometry (X₃). Response surface methodology (RSM) models interactions between factors. Example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 50 | 80 |
| Solvent (Dielectric) | THF (7.5) | DMF (37) |
| Azide Equivalents | 1.2 | 2.0 |
| Outcome Metrics : Yield, azide purity, byproduct formation . |
Q. What safety protocols are critical for handling azide-containing compounds like this during scale-up?
- Methodological Answer :
- Engineering Controls : Use explosion-proof reactors and remote monitoring for exothermic azide reactions.
- Personal Protective Equipment (PPE) : Anti-static lab coats, face shields, and nitrile gloves.
- Waste Management : Quench residual azides with NaNO₂/HCl to prevent explosive hydrazoic acid formation .
Q. How can this compound serve as a precursor in drug discovery, and what functionalization strategies are viable?
- Methodological Answer : The azide group enables click chemistry (e.g., CuAAC with alkynes for triazole formation). Pyrazole rings are pharmacophores for kinase inhibition. Functionalization strategies:
- Nucleophilic Aromatic Substitution : Introduce electron-withdrawing groups at pyrazole C4.
- Cross-Coupling : Suzuki-Miyaura for biaryl systems .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
